

Clinical Overview & Classification of Reactions

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Compound Focus: Aspirin

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A key first step is accurately classifying the type of **aspirin** hypersensitivity, as this dictates the appropriate management strategy. The table below summarizes the main reaction types based on a 2024 practical guide for cardiologists [1].

Reaction Category	Key Clinical Manifestations	Underlying Mechanism	Recommended for Desensitization?
Cross-reactive (Pharmacological)	Aspirin/NSAID-Exacerbated Respiratory Disease (AERD/N-ERD): Rhinitis, nasal polyps, asthma [1] [2].	COX-1 inhibition → Downstream overproduction of cysteinyl leukotrienes (Cys-LTs) [3] [1].	Yes , recommended [1].
	NSAID-Exacerbated Cutaneous Disease (NECD) & NSAID-Induced Urticaria/Angioedema (NIUA) [1].	COX-1 inhibition → Increased leukotriene release [1].	Less effective for urticaria [1].
Selective (Immunological)	Single NSAID-Induced Urticaria, Angioedema, Anaphylaxis (SNIUAA) [1].	Immunoglobulin E (IgE)-mediated Type I hypersensitivity [1].	Can be performed for mild cases; not recommended for severe anaphylaxis [1].

Reaction Category	Key Clinical Manifestations	Underlying Mechanism	Recommended for Desensitization?
	Single NSAID-Induced Delayed Hypersensitivity Reaction (SNIDHR) [1].	T cell-mediated Type IV delayed hypersensitivity [1].	Not recommended [1].
Intolerance (Pseudo-allergy)	Dyspepsia, gastrointestinal bleeding [1].	COX-1 induced hypoproduction of prostaglandins; may be psychosomatic [1].	Not needed [1].

Diagnostic Protocols & Methodologies

For research and clinical purposes, challenge tests are the gold standard for diagnosing AERD when history is unclear.

Oral Aspirin Challenge (OAC)

The supervised oral **aspirin** challenge is a traditional and reliable diagnostic method [2].

- **Procedure:** Administer a low dose of **aspirin** (e.g., 30-45 mg) under close medical supervision in a controlled facility. The dose is gradually increased (e.g., to 100 mg, then 325 mg) at intervals of approximately 3 hours until a total cumulative dose of 450-500 mg is reached or mild symptoms occur [2].
- **Endpoint:** A positive reaction is confirmed by the onset of nasal, respiratory (wheezing, drop in FEV1), or other typical symptoms, which are promptly treated. Patients who do not react do not have AERD [2].

Intranasal Aspirin Challenge (IAC)

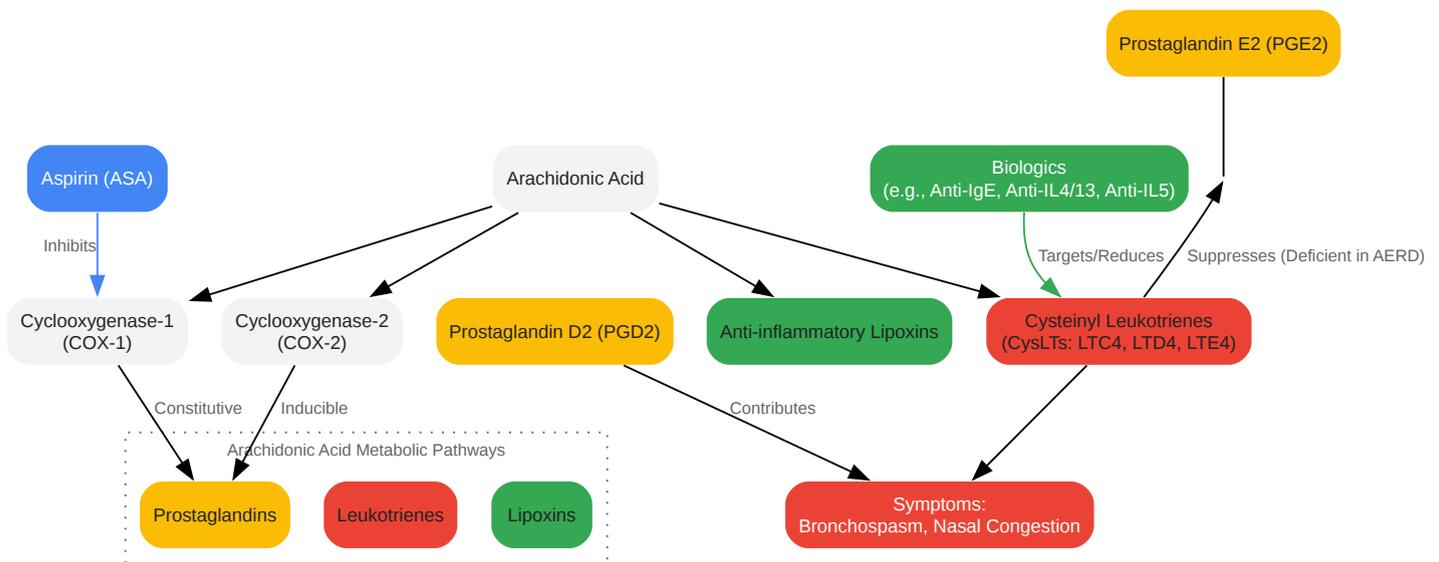
IAC is increasingly used as a practical and safer alternative. A 2025 study refined the protocol to standardize diagnostic criteria [4].

- **Reagent:** Lysine-**aspirin** [4].

- **Dosing:** Administered in incremental doses up to a total cumulative dose of **150 mg** of **aspirin** [4].
- **Symptom Measurement:** Patient-reported symptom severity is recorded using a 0-10 visual analog scale (VAS) for rhinorrhea, nasal congestion, sneezing, and itchy nose [4].
- **Diagnostic Criteria:** The study established that a **total VAS increase of ≥ 7.5 points** and a **maximal cumulative aspirin dosage of 70 mg** are the optimal diagnostic thresholds, providing a sensitivity of 80.0-87.0% and specificity of 97.1% [4].
- **Safety:** The procedure is generally safe, with 4.3% of participants experiencing acute worsening of asthma during the challenge [4].

Mechanism & Signaling Pathways

The pathophysiology of AERD is characterized by a systemic dysregulation of arachidonic acid metabolism. The following diagram illustrates the key pathways and the mechanism of action for common treatments.



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Diagram Title: Arachidonic Acid Pathway Dysregulation in AERD and Drug Mechanisms

This diagram illustrates the core mechanistic problem in AERD: **aspirin's** inhibition of COX-1 shunts arachidonic acid metabolism toward the lipoxygenase pathway, leading to a surge in pro-inflammatory cysteinyl leukotrienes (Cys-LTs) and a deficiency in protective prostaglandin E2 (PGE2) and anti-inflammatory lipoxins [3] [5]. This imbalance causes the characteristic symptoms of bronchospasm and nasal congestion. Modern biologics target upstream components of this type 2 inflammatory response [5].

Aspirin Desensitization & Treatment Protocols

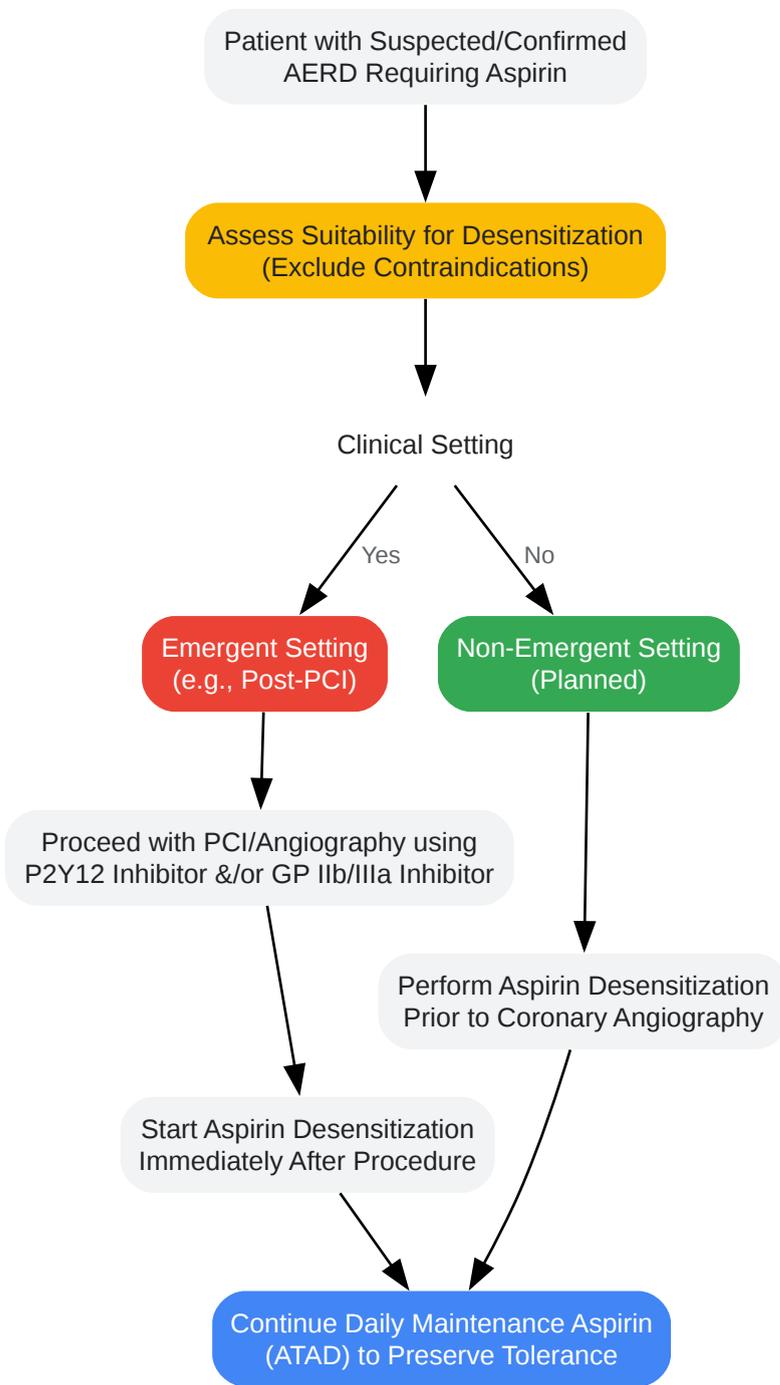
Aspirin treatment after desensitization (ATAD) is a cornerstone management strategy for AERD, though its efficacy compared to placebo is under investigation.

Desensitization Protocol

A typical protocol involves administering increasing doses of **aspirin** over a short period.

- **Setting:** A hospital or other controlled clinical setting [2].
- **Sample Dosing Schedule (over 4 days):** Doses are administered in the morning, 2 hours apart [6].
 - **Day 1:** 25 mg → 25 mg
 - **Day 2:** 50 mg → 25 mg
 - **Day 3:** 75 mg → 25 mg
 - **Day 4:** 100 mg → 25 mg [6]
- **Success Rates:** Success rates for various rapid protocols (ranging from 1 to 5.5 hours) have been reported between **87.5% and 100%** [1].
- **Maintenance:** Tolerance is only maintained by continued daily **aspirin** intake; cessation requires re-desensitization [1].

The following flowchart visualizes the clinical decision-making and workflow for **aspirin** desensitization.



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Diagram Title: Clinical Workflow for **Aspirin** Desensitization

Efficacy of **Aspirin** Treatment After Desensitization (ATAD)

A 2025 randomized double-blind clinical trial (RDBCT) investigated ATAD with a 250 mg daily dose in adults with CRSwNP, asthma, and N-ERD. The study found **no significant clinical difference** between ATAD and placebo for key outcomes like health-related quality of life (SNOT-22), asthma control (ACT), and nasal polyp score (NPS) over 11 months [6]. This suggests that while ATAD is effective for enabling **aspirin** use, its role as a disease-modifying therapy for all patients may be limited.

The Role of Biologics

Biologics have revolutionized AERD treatment. Monoclonal antibodies targeting type 2 inflammation (e.g., **dupilumab, mepolizumab, omalizumab**) are approved for both CRSwNP and asthma, and have shown significant efficacy in improving symptoms, reducing polyp size, and decreasing oral corticosteroid use in patients with AERD [5]. Network meta-analyses suggest that dupilumab may be particularly effective for the upper airway component of the disease [5].

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the latest evidence on the efficacy of long-term aspirin therapy (ATAD) for AERD? A recent high-quality RDBCT found that a 250 mg daily dose of **aspirin** after desensitization was not significantly better than placebo in improving sinus-related quality of life, asthma control, or nasal polyp size in adult patients over an 11-month period [6]. This highlights the need for further research to identify patient subgroups that may benefit from ATAD versus newer biologics.

Q2: How can we safely diagnose AERD in a research setting? The intranasal **aspirin** challenge (IAC) is a practical and safe diagnostic method. A 2025 study provided standardized criteria: a positive test is defined by a **total VAS increase of ≥ 7.5 points** and a response occurring at or before a **70 mg cumulative dose** of lysine-**aspirin**, which yields high diagnostic accuracy (91.3%) [4].

Q3: Are there alternatives to aspirin desensitization for managing AERD? Yes. Biologic therapies (e.g., dupilumab, mepolizumab, omalizumab) are now established, highly effective treatment options that target the underlying type 2 inflammation in AERD. They can be used as an alternative or adjunct to ATAD, significantly improving disease control and reducing the need for surgery and oral corticosteroids [5].

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